An In-depth Technical Guide to 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Reactivity
Abstract: 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive aldehyde, a synthetically malleable carbon-bromine bond, and a stable pyrazole core, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and purification, an in-depth analysis of its chemical reactivity at its key functional sites, and a discussion of its applications. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a practical resource for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a "biologically privileged" scaffold, forming the core of numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant.[1] Its prevalence in pharmaceuticals stems from its ability to act as a stable, aromatic linker that can engage in hydrogen bonding and other non-covalent interactions within biological targets.[2] The strategic functionalization of the pyrazole ring allows for the precise tuning of a molecule's steric and electronic properties.
3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde (Figure 1) emerges as a particularly powerful intermediate. The N-methylation prevents tautomerism and simplifies its reactivity profile, while the bromine atom at the C3 position and the carbaldehyde at C4 provide orthogonal synthetic handles for sequential, controlled modifications. This guide aims to provide a deep, practical understanding of this reagent, moving beyond a simple catalog of properties to explain the "why" behind its synthetic applications.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The identity and purity of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde are confirmed through a combination of physical measurements and spectroscopic analysis.
Core Properties
The key physicochemical data for this compound are summarized in Table 1. The compound is a solid at room temperature with a relatively high boiling point, consistent with its polarity and molecular weight.
| Property | Value | Reference(s) |
| CAS Number | 1557804-67-7 | [3][4] |
| Molecular Formula | C₆H₇BrN₂O | [3][5] |
| Molecular Weight | 203.04 g/mol | [3] |
| Appearance | White to light brown solid | [6] |
| Boiling Point | 284.2 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Flash Point | 125.7 ± 25.9 °C | [3] |
Spectroscopic Signature
While specific, peer-reviewed spectral data for this exact isomer is not widely published, its expected spectroscopic signature can be reliably predicted based on analysis of closely related analogues.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three key signals:
-
A singlet for the aldehyde proton (-CHO) in the downfield region, typically around δ 9.8-10.2 ppm.
-
A singlet for the N-methyl protons (-NCH₃) around δ 3.7-4.0 ppm.
-
A singlet for the C5-methyl protons (-CCH₃) around δ 2.4-2.7 ppm.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will display six distinct signals corresponding to each carbon atom:
-
The aldehyde carbonyl carbon (~185-190 ppm).
-
Four aromatic carbons of the pyrazole ring, including the C-Br carbon (which will be significantly shifted).
-
The two methyl carbons.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the aldehyde C=O stretch, typically found in the range of 1680-1700 cm⁻¹. Additional bands corresponding to C-H, C=N, and C-N stretching will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass would be 201.9742 (for ⁷⁹Br) and 203.9721 (for ⁸¹Br).[3]
Synthesis and Purification Protocol
The most reliable and widely documented method for introducing a formyl group at the 4-position of a pyrazole ring is the Vilsmeier-Haack reaction .[7][8][9] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[10][11]
Recommended Synthetic Protocol: Vilsmeier-Haack Formylation
This protocol describes the synthesis starting from the commercially available 3-Bromo-1,5-dimethyl-1H-pyrazole.
Reaction Scheme:
Materials:
-
3-Bromo-1,5-dimethyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes.
-
Scientist's Note: This step is highly exothermic and generates the electrophilic chloroiminium salt known as the Vilsmeier reagent.[11] Slow, controlled addition is critical to prevent a runaway reaction and degradation of the reagent. The reagent should be used immediately.
-
-
Reaction with Pyrazole: Dissolve 3-Bromo-1,5-dimethyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45 °C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup and Hydrolysis: After the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.
-
Trustworthiness Check: The iminium ion intermediate formed after the electrophilic attack is hydrolyzed to the final aldehyde during this aqueous workup.[9] Vigorous gas evolution (CO₂) will occur during neutralization; careful addition is essential.
-
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to yield the pure product.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the distinct reactivity of its two primary functional groups, allowing for a wide array of chemical transformations.
Reactions at the Aldehyde Group
The aldehyde group is a versatile electrophile, enabling chain extension and the introduction of new functionalities.[12]
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: Can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form substituted amines.
-
Condensation Reactions: Undergoes various C-C bond-forming condensation reactions, such as the Wittig reaction (to form alkenes), Knoevenagel condensation (with active methylene compounds), and Claisen-Schmidt condensation (to form chalcones).[2]
Reactions at the C3-Bromine Atom: Cross-Coupling
The C-Br bond is a prime handle for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[13] The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[14][15]
Expertise in Practice: The Suzuki reaction is highly valued for its operational simplicity, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[13]
Recommended Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling the title compound with an arylboronic acid.
Materials:
-
3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water or Toluene/Water)
Procedure:
-
To a reaction vessel, add 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system and finally the palladium catalyst.
-
Scientist's Note: The choice of catalyst, ligand, base, and solvent is crucial and often substrate-dependent. For nitrogen-containing heterocycles, ligands like SPhos or XPhos can be beneficial to prevent catalyst inhibition and promote high yields.[15][16] The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[14]
-
-
Heat the reaction mixture (typically 80-110 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 3-aryl-1,5-dimethyl-1H-pyrazole-4-carbaldehyde product.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
The synthetic versatility of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde makes it a valuable starting material for creating libraries of novel compounds for screening. Pyrazole-4-carbaldehydes are key intermediates in the synthesis of compounds with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antitumor, and antiviral properties.[2][7][8] By using this building block, researchers can rapidly generate diverse analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Hazards: This compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[17][18]
-
Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][19] Avoid breathing dust or fumes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20] Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]
Conclusion
3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is a high-value synthetic intermediate, offering chemists two distinct and versatile points for molecular elaboration. A thorough understanding of its synthesis via the Vilsmeier-Haack reaction and its reactivity—particularly in modern cross-coupling reactions like the Suzuki-Miyaura coupling—empowers researchers to design and execute efficient synthetic routes toward novel and potentially bioactive molecules. The protocols and insights provided in this guide serve as a robust foundation for the effective application of this powerful chemical tool.
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